N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nicotinamide Derivative Preparation: The nicotinamide core is prepared by reacting nicotinic acid with ammonia or an amine.
Coupling Reaction: The pyrazole and nicotinamide derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the Tetrahydrothiophene Group: The tetrahydrothiophene moiety is introduced via nucleophilic substitution, where a halogenated tetrahydrothiophene reacts with the nicotinamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrothiophene moiety.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme inhibition, particularly those enzymes involved in nicotinamide metabolism. It serves as a probe to understand the biochemical pathways and interactions within cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or metabolic disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates of enzymes, leading to competitive inhibition. The tetrahydrothiophene group may enhance binding affinity through hydrophobic interactions, while the nicotinamide core can participate in hydrogen bonding and other electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.
Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid.
Uniqueness
What sets N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide apart is its combined structural features, which allow it to interact with multiple biological targets and participate in diverse chemical reactions. This multifunctionality makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-18-8-11(7-16-18)17-14(19)10-2-3-13(15-6-10)20-12-4-5-21-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBGNDPAJNFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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